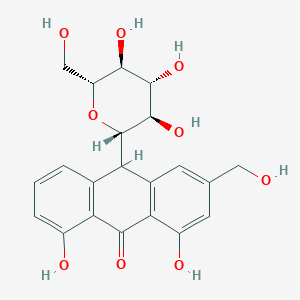

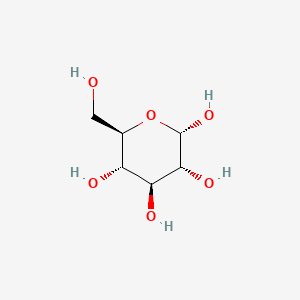

(2S,3R,4S,5S,6R)-6-(羟甲基)氧杂-2,3,4,5-四醇

描述

Hexopyranose is a hexose.

Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

科学研究应用

晶体结构和氢键:渡边等人(2009 年)的一项研究重点关注该化合物的晶体结构,揭示了它采用具有广泛分子间氢键的椅子构象。这一特性对于了解化合物的分子相互作用和稳定性至关重要 (Watanabe 等人,2009 年).

在乙醇-水溶液中的溶解度:龚等人(2012 年)的研究探讨了该化合物在乙醇-水混合物中的溶解度。该研究关于溶解度如何随温度和乙醇浓度变化的发现对于其在各种溶剂系统中的应用至关重要 (龚等人,2012 年).

在混合物中的相行为:陈和张(2010 年)研究了该化合物在与咪唑鎓四氟硼酸盐和水的混合物中的相行为,深入了解了其在混合溶剂系统中的热力学性质和相互作用 (陈和张,2010 年).

分子胶带形成:梅塔等人(2005 年)描述了通过相关化合物中的氢键形成分子胶带,展示了创建超分子结构的潜力 (梅塔等人,2005 年).

合成和表征:刘等人(2008 年)开发了一种便利的方法来合成该化合物的衍生物,证明了其在合成化学中的适用性 (刘等人,2008 年).

用于氢键性质的核磁共振波谱:奥鲁奇等人(2018 年)的一项研究利用核磁共振波谱揭示了相似多元醇在水溶液中的氢键性质。此类分析对于了解此类化合物在溶液中的行为至关重要 (奥鲁奇等人,2018 年).

振动光谱研究:艾丁和厄兹波赞(2020 年)对衍生物进行了振动光谱研究,提供了有关其结构和电子性质的宝贵信息 (艾丁和厄兹波赞,2020 年).

作用机制

Target of Action

Alpha-D-Glucose, also known as alpha-D-Glucopyranose, targets several enzymes in the body. These include Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including the metabolism of glucose and glycogen.

Mode of Action

Alpha-D-Glucose interacts with its targets by serving as a substrate for these enzymes. For instance, it is converted to alpha-D-glucose-6-phosphate by the enzyme Hexokinase . This conversion is a key step in the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate, releasing energy.

Biochemical Pathways

Alpha-D-Glucose is involved in several biochemical pathways. The most notable is glycolysis , where it is converted into glucose-6-phosphate . It also plays a role in the formation of glycogen , a storage form of glucose . Furthermore, it is involved in the formation of disaccharides like maltose .

Result of Action

The action of alpha-D-Glucose results in the production of energy in the form of ATP during glycolysis . It also leads to the formation of storage molecules like glycogen and disaccharides like maltose . In the context of diabetes treatment, alpha-glucosidase inhibitors, which target the enzymes that break down alpha-D-Glucose, can lower blood glucose levels by modifying the intestinal absorption of carbohydrates .

Action Environment

The action of alpha-D-Glucose can be influenced by various environmental factors. For instance, the presence of other molecules, such as ATP and ADP, can affect the rate of glycolysis . Additionally, the pH and temperature can influence the activity of the enzymes that alpha-D-Glucose interacts with . The water solubility of alpha-D-Glucose also suggests that it may be highly mobile in the environment .

生化分析

Biochemical Properties

Alpha-D-Glucose plays a crucial role in biochemical reactions. It is the primary substrate for the enzyme alpha-glucosidase, which catalyzes the liberation of alpha-glucose from complex polymers with alpha-(1-4) bonds . The enzyme is highly substrate-specific and only hydrolyzes sugars containing alpha-1,4 glucoside bonds .

Cellular Effects

Alpha-D-Glucose influences various types of cells and cellular processes. It is a key player in cellular metabolism, providing the energy needed for cellular function. It also impacts cell signaling pathways and gene expression, although the specifics of these interactions can vary depending on the cell type and the metabolic state of the cell .

Molecular Mechanism

At the molecular level, Alpha-D-Glucose exerts its effects through binding interactions with enzymes such as alpha-glucosidase . This binding triggers a series of reactions that result in the breakdown of the glucose molecule, releasing energy that can be used by the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-D-Glucose can change over time. For example, the enzyme alpha-glucosidase from Aspergillus niger ITV-01, which uses Alpha-D-Glucose as a substrate, has been found to have an optimum temperature of 80°C but is stable at 40°C .

Metabolic Pathways

Alpha-D-Glucose is involved in several metabolic pathways. It is a key player in glycolysis, the process by which glucose is broken down to produce energy. It interacts with various enzymes and cofactors in this process .

Transport and Distribution

Alpha-D-Glucose is transported and distributed within cells and tissues through various mechanisms. These include facilitated diffusion via glucose transporters, as well as active transport mechanisms .

Subcellular Localization

The subcellular localization of Alpha-D-Glucose can vary depending on the cell type and the metabolic state of the cell. It is generally found in the cytoplasm, where it is readily available for metabolic processes .

属性

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alpha-D-glucose exhibits anomeric specificity in its interactions with certain enzymes. For instance, yeast hexokinase exhibits a higher maximal velocity and affinity for alpha-D-glucose compared to beta-D-glucose at lower temperatures []. In contrast, bovine hexokinase demonstrates the opposite anomeric preference, favoring beta-D-glucose at lower temperatures []. These specific interactions influence the rate of glucose phosphorylation, a crucial step in glucose metabolism.

A:

- Spectroscopic Data: Matrix-isolation FT-IR spectroscopy studies have identified distinct absorption bands for alpha-D-glucose in the 3700-200 cm-1 range, allowing for its differentiation from other glucose anomers. These studies also confirmed the predominance of the gg and gt conformers of alpha-D-glucose in the vapor phase [].

A: While specific details about the material compatibility of alpha-D-glucose are limited in the provided research, its stability in aqueous solutions is crucial for its biological activity. Alpha-D-glucose undergoes mutarotation in aqueous solutions, interconverting with its beta anomer until an equilibrium is reached. The kinetics of this process have been precisely measured using techniques like dual-frequency equal-amplitude paired polarization heterodyne polarimetry (DEPHP) [].

A: Alpha-D-glucose itself is not a catalyst but serves as a substrate for numerous enzymes. Its interaction with enzymes like hexokinase [] and its role in pathways such as glycolysis are crucial for energy production in living organisms.

A: Yes, computational methods have been valuable tools in understanding the interaction of alpha-D-glucose and its derivatives with enzymes. For instance, studies investigating the inhibition of glycogen phosphorylase by glucose analogues utilized modeling studies to predict potential binding modes []. These studies provided insights into the structural features contributing to inhibitor binding and guided the synthesis of novel inhibitors with improved potency [].

A: The anomeric configuration of the hydroxyl group at the C1 position of alpha-D-glucose plays a critical role in its biological activity and interaction with enzymes. Studies comparing the phosphorylation rates of alpha- and beta-D-glucose by hexokinases from different species highlight the significance of this anomeric configuration in enzyme specificity and catalytic efficiency [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。